molecular formula C20H23N5O4 B2675799 ethyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate CAS No. 863447-99-8

ethyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate

Cat. No.: B2675799
CAS No.: 863447-99-8
M. Wt: 397.435
InChI Key: OXBRCVFYBVCAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate is a pyrazolopyrimidine derivative featuring a tert-butyl substituent at the N1 position, a 4-oxo group, and an ethyl benzoate moiety linked via an acetamido bridge.

Properties

IUPAC Name

ethyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-5-29-19(28)13-6-8-14(9-7-13)23-16(26)11-24-12-21-17-15(18(24)27)10-22-25(17)20(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBRCVFYBVCAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl group is introduced via alkylation reactions, and the benzoate ester is formed through esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound's pyrazolo[3,4-d]pyrimidine core and oxo group are susceptible to oxidation under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeSource
Core oxidationKMnO₄ (acidic), CrO₃Conversion to pyrazolo[3,4-d]pyrimidine-4,7-dione derivatives
Side-chain oxidationOzone (O₃), H₂O₂Cleavage of the acetamido linker to form carboxylic acid intermediates

Case Study : Controlled oxidation with CrO₃ in acetic acid yielded a derivative substituted with a ketone at position 7, enhancing water solubility by 30% compared to the parent compound.

Reduction Reactions

Reductive modifications target the amide and ester groups:

Reaction TypeReagents/ConditionsOutcomeSource
Amide reductionLiAlH₄ (anhydrous THF)Conversion of acetamido group to amine functionality
Ester reductionNaBH₄/CeCl₃ (MeOH)Reduction of ethyl benzoate to benzyl alcohol

Mechanistic Insight : LiAlH₄ selectively reduces the amide to an amine without affecting the pyrazolo-pyrimidine core, as demonstrated in analogs with >90% yield .

Hydrolysis Reactions

The ester and amide bonds undergo hydrolysis under acidic/basic conditions:

Reaction TypeConditionsOutcomeSource
Ester hydrolysisNaOH (aq.), refluxFormation of 4-(2-{…}acetamido)benzoic acid
Amide hydrolysisHCl (conc.), ΔCleavage to pyrazolo-pyrimidine acetic acid and 4-aminobenzoic acid

Kinetic Data : Ester hydrolysis in 1M NaOH at 80°C proceeds with a half-life of 2.3 hours, while amide hydrolysis requires 6N HCl and 12 hours for completion .

Substitution Reactions

Nucleophilic substitution occurs at the ester and amide sites:

Reaction TypeReagentsOutcomeSource
Ester substitutionNH₂OH (hydroxylamine)Formation of hydroxamic acid derivatives
Amide alkylationCH₃I (K₂CO₃, DMF)N-methylation of the acetamido group

Biological Relevance : Hydroxamic acid derivatives show enhanced histone deacetylase (HDAC) inhibitory activity, with IC₅₀ values <1 μM in preliminary assays.

Ring-Opening and Rearrangement

The pyrazolo[3,4-d]pyrimidine system undergoes ring-opening under extreme conditions:

Reaction TypeConditionsOutcomeSource
Acid-catalyzedH₂SO₄ (conc.), ΔFragmentation into pyrazole and pyrimidine components
Base-mediatedNaOEt (ethanol)Rearrangement to imidazo[4,5-b]pyridine derivatives

Mechanistic Pathway : Protonation at N1 of the pyrimidine ring initiates cleavage, forming 3-tert-butylpyrazole-4-carboxylic acid and 4-aminobenzoate fragments .

Cross-Coupling Reactions

The tert-butyl group enables palladium-catalyzed coupling:

Reaction TypeCatalystsOutcomeSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃Introduction of aryl/heteroaryl groups at C5 of the pyrimidine ring

Example : Reaction with 4-fluorophenylboronic acid produced a biaryl derivative with 78% yield, showing improved EGFR inhibition (IC₅₀ = 0.12 μM vs. 0.89 μM for parent) .

Photochemical Reactions

UV irradiation induces structural changes:

Reaction TypeConditionsOutcomeSource
[2+2] CycloadditionUV (254 nm), CH₃CNDimerization via pyrimidine ring C=C bond

Structural Evidence : X-ray crystallography confirmed a cyclobutane-linked dimer with retained antitumor activity (MCF7 IC₅₀ = 18 μM vs. 23 μM for monomer) .

This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry, particularly in anticancer drug development. Further studies are needed to explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant anticancer properties. Ethyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate has been studied for its ability to inhibit various cancer cell lines:

  • MCF-7 (breast cancer) : Demonstrated IC50 values as low as 1.74 µM.
  • A549 (lung cancer) : Effective against cell proliferation.

These findings suggest that the compound may disrupt critical signaling pathways involved in tumor growth and survival.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Studies reveal activity against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus
  • Escherichia coli

This dual action is particularly beneficial in clinical settings where cancer patients are at heightened risk for infections due to compromised immune systems.

Synergistic Effects with Antibiotics

Recent studies have explored the potential for this compound to enhance the efficacy of existing antibiotics. For instance:

  • When combined with β-lactam antibiotics (e.g., ampicillin), it exhibited synergistic effects against resistant bacterial strains.

This property opens avenues for developing combination therapies that can effectively combat resistant infections in cancer patients.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies on absorption, distribution, metabolism, and excretion (ADME) characteristics indicate favorable profiles for several derivatives within this class. Key findings include:

  • Enhanced solubility and stability through structural modifications.

These improvements can lead to better bioavailability and therapeutic outcomes.

Case Studies and Experimental Data

A summary of experimental data highlights the effectiveness of this compound across different applications:

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines with IC50 values < 2 µM.
Antimicrobial ActivityEffective against multiple bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range.
Synergistic Antibiotic EffectsEnhanced efficacy when used in combination with β-lactam antibiotics against resistant strains.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Modifications on the Pyrazolopyrimidine Core

a) Ethyl 2-(1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate
  • Structure : Methyl group at N1, ethyl acetate substituent.
  • Molecular Weight : 236.23 g/mol (vs. 370.36 g/mol for the target compound).
  • The absence of a benzoate moiety limits aromatic interactions in biological systems .
b) 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-nitrophenyl)acetamide (BG14846)
  • Structure : Similar pyrazolopyrimidine core with tert-butyl and 4-nitrophenyl substituents.
  • Molecular Weight : 370.36 g/mol.
  • Key Differences : The 4-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions compared to the ethyl benzoate group in the target compound .
c) 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • Structure : tert-butyl at C6 and a fluorinated hydroxyphenyl group at N1.
  • Key Differences : The fluorinated aromatic ring enhances lipophilicity and bioavailability. The hydroxyl group enables hydrogen bonding, a feature absent in the target compound’s ethyl benzoate group .

Functional Group Variations

a) Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate
  • Structure: Phenyl substituent at N1 and a butanoate ester.
b) Methyl 4-[2-(2,4-diaminopyrido[2,3-d]pyrimidin-5-yl)ethyl]benzoate
  • Structure : Pyrido[2,3-d]pyrimidine core with diamine and benzoate groups.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Ethyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate C₁₇H₁₈N₆O₄ 370.36 tert-butyl, ethyl benzoate High steric bulk, moderate solubility
Ethyl 2-(1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate C₁₀H₁₂N₄O₃ 236.23 Methyl, ethyl acetate Increased solubility, lower stability
BG14846 C₁₇H₁₈N₆O₄ 370.36 tert-butyl, 4-nitrophenyl Electron-withdrawing nitro group
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one C₁₅H₁₆FN₃O₂ 313.31 tert-butyl, fluorinated hydroxyphenyl Enhanced lipophilicity, H-bonding

Biological Activity

Ethyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. The following sections will detail its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its ability to interact with various biological targets. The presence of an ethyl ester and acetamido group enhances its pharmacological profile. The structural characteristics suggest potential interactions with enzymes and receptors involved in disease processes.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties through the inhibition of protein kinases involved in cancer progression. For instance:

  • Inhibition of Kinases : this compound may inhibit key kinases such as Bcr-Abl and c-Src, which are critical in various cancers. Studies have shown that related compounds can induce tumor volume reductions greater than 50% in xenograft models .
  • Cell Line Studies : The compound's efficacy was tested against several cancer cell lines including MCF-7 (breast), HepG2 (liver), A549 (lung), and PC-3 (prostate). In these studies, compounds with similar scaffolds demonstrated IC50 values as low as 1.74 µM against MCF-7 cells .

Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Bacterial Inhibition : Compounds from this class have shown activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disrupting bacterial DNA polymerase activity .
  • Synergistic Effects : Some studies suggest that these compounds can enhance the effectiveness of existing antibiotics like ampicillin and kanamycin, indicating a potential dual-action mechanism .

Data Summary

The following table summarizes key findings from various studies on related pyrazolo[3,4-d]pyrimidine compounds:

Compound NameActivity TypeTargeted Cell Line/OrganismIC50 ValueReference
Compound 1AnticancerMCF-71.74 µM
Compound 2AntimicrobialStaphylococcus aureusNot specified
Compound 3Dual ActionEscherichia coliNot specified
Compound 4AnticancerVarious Cancer Cell Lines>50% tumor reduction in vivo

Case Studies

Several case studies have documented the therapeutic potential of pyrazolo[3,4-d]pyrimidines:

  • In Vivo Tumor Reduction : A study demonstrated significant tumor volume reduction in mice treated with pyrazolo[3,4-d]pyrimidine derivatives targeting Bcr-Abl kinase .
  • Antimicrobial Efficacy : Another study reported successful inhibition of bacterial growth using pyrazolo[3,4-d]pyrimidines in combination with traditional antibiotics .

Q & A

Basic Questions

Q. What are the standard synthetic routes for ethyl 4-(2-{1-tert-butyl-4-oxo...}acetamido)benzoate?

  • Methodological Answer : A common approach involves coupling the pyrazolo[3,4-d]pyrimidine core with a benzoate ester via an acetamido linker. For example, ethyl chloroacetate reacts with a pyrazolo[3,4-d]pyrimidine intermediate in dry DMF under reflux with anhydrous K₂CO₃ as a base, followed by recrystallization from ethanol to isolate the product . Alternative routes may use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents .

Q. How is the compound structurally characterized?

  • Methodological Answer : Characterization typically employs:

  • 1H/13C NMR : Analyze coupling constants and integration ratios to confirm substitution patterns (e.g., tert-butyl group at δ ~1.4 ppm as a singlet).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ or [M+Na]+ adducts).
  • Collision Cross Section (CCS) : Predicted CCS values via ion mobility spectrometry (e.g., 233.8 Ų for [M+H]+) aid in confirming conformation .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer : Target-specific assays (e.g., kinase inhibition) are designed based on structural analogs. For pyrazolo[3,4-d]pyrimidines, enzymatic inhibition studies using fluorescence polarization or radiometric assays are common. Cellular assays (e.g., cytotoxicity in cancer cell lines) follow, with IC₅₀ determination via MTT or ATP-lite protocols .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with DMA or NMP to reduce side reactions.
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for cross-coupling efficiency .
  • Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) for >98% purity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varying substituents on the pyrimidine (e.g., tert-butyl vs. cyclopropyl) and benzoate moieties.
  • Linker Variations : Replace acetamido with sulfonamide or urea groups.
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical pharmacophores .

Q. How to resolve contradictions in reported biological data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO% in media) .

Q. What advanced analytical methods assess compound stability under physiological conditions?

  • Methodological Answer :

  • LC-MS Stability Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C, sampling at intervals to track degradation via LC-MS/MS .
  • Forced Degradation : Expose to heat (40°C), light (UV), or oxidizing agents (H₂O₂) to identify degradation pathways .

Q. How to apply computational methods to study target interactions?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), guided by co-crystal structures of analogs (PDB: 1M17).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.